molecular formula C15H20N6 B2834194 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine CAS No. 2415516-64-0

3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine

Cat. No. B2834194
CAS RN: 2415516-64-0
M. Wt: 284.367
InChI Key: PETJIQMDNCSAEV-UHFFFAOYSA-N
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Description

The compound “3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine” is a derivative of pyrimidine . Pyrimidine is an important component in many pharmaceuticals and its derivatives have been used in antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel substituted pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined through X-ray diffraction analysis . The crystal structures of these inhibitors in complexes with the S6K1 kinase domain were determined at resolutions between 1.85 and 2.10 Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . These reactions involve the creation of novel substituted pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of certain pathways. For example, Ribosomal protein S6 kinase 1 (S6K1) is a serine/threonine protein kinase that plays an important role in the PIK3/mTOR signaling pathway .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions for the study of similar compounds involve further development and evaluation of their therapeutic potential . These compounds show promise in the treatment of various diseases and conditions .

properties

IUPAC Name

3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-3-13-10-15(17-11-16-13)21-8-6-20(7-9-21)14-5-4-12(2)18-19-14/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETJIQMDNCSAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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